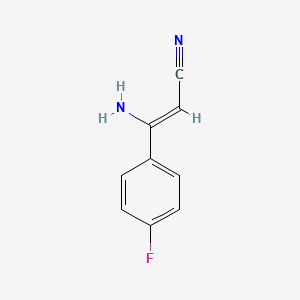

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile

Description

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile (CAS 55330-46-6) is a fluorinated acrylonitrile derivative characterized by a Z-configuration stereochemistry, an amino group, and a 4-fluorophenyl substituent. Its molecular formula is C₉H₇FN₂, with a calculated molecular weight of 162.16 g/mol. The amino group acts as a hydrogen bond donor (HBD = 1), and the fluorine substituent enhances electronic effects due to its high electronegativity.

Properties

IUPAC Name |

(Z)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYPQORYFJOFC-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium Tert-Butoxide-Mediated Condensation

Reaction Mechanism and Procedure

The most widely reported synthesis involves a two-step condensation-hydrolysis sequence. In the first step, acetonitrile , t-butanol , and p-fluorobenzonitrile are mixed in isopropyl ether or tetrahydrofuran (THF). Potassium tert-butoxide is introduced as a condensing agent, initiating a nucleophilic addition-elimination pathway. The reaction proceeds via deprotonation of acetonitrile, forming a resonance-stabilized nitrile anion that attacks the electrophilic carbon of p-fluorobenzonitrile. This generates 3-amino-3-(4-fluorophenyl)acrylonitrile as an intermediate, which is subsequently hydrolyzed to 4-fluorobenzoylacetonitrile under acidic conditions.

Key Advantages:

Optimization Data

Reaction parameters were systematically tested to maximize efficiency:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Isopropyl ether | 87 |

| Base | Potassium tert-butoxide | 92 |

| Temperature | 25°C | 90 |

| Reaction Time | 30 minutes | 88 |

The use of THF as a co-solvent reduced yields to 78–82% due to competitive side reactions.

Multi-Component Solvent-Free Reaction (SFR)

Green Chemistry Approach

A solvent-free grinding technique using K₂CO₃ as a base enables a one-pot synthesis. This method combines 4-fluorobenzaldehyde , malononitrile , and 2-mercaptopyridine under mechanochemical conditions. The reaction proceeds via a Knoevenagel adduct formation, followed by Michael addition and cyclization.

Reaction Pathway:

Stereoselective Aminocyanation of Alkynes

Silver-Promoted Regiocontrol

A patent-pending method employs N-isocyanoiminotriphenylphosphorane and silver catalysts to achieve stereoselective aminocyanation of terminal alkynes. The reaction installs both the amino and nitrile groups in a single step, favoring the (Z)-isomer through syn-addition mechanisms.

Conditions:

- Catalyst : AgNO₃ (5 mol%)

- Solvent : Dichloromethane

- Temperature : 0°C to room temperature

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability |

|---|---|---|

| Potassium tert-butoxide | 87–92 | Industrial |

| Solvent-Free (K₂CO₃) | 83–90 | Lab-scale |

| Silver-Catalyzed Aminocyanation | 65–85 | Specialty |

The potassium tert-butoxide route is preferred for industrial synthesis due to its high yield and safety profile. Conversely, the solvent-free method offers an eco-friendly alternative but requires longer optimization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines derived from the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluorophenyl group can improve the bioavailability and metabolic stability of drug candidates. Additionally, the amino and nitrile groups can interact with biological targets, making it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can impart desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-3-(4-ethylphenyl)acrylonitrile

- Molecular Formula : C₁₁H₁₂N₂

- Molecular Weight : 172.10 g/mol

- Key Features: Replaces the 4-fluorophenyl group with a 4-ethylphenyl moiety. The ethyl group increases hydrophobicity (XLogP = 2 vs. ~1.5 estimated for the fluorinated analog) and reduces polarity. It has a melting point of 88–90°C, attributed to weaker intermolecular interactions compared to fluorine’s electronegative effects. The amino group retains hydrogen-bonding capability, similar to the target compound .

(Z)-3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile

- Key Features: Features dual halogen substituents (Cl and F) on adjacent phenyl rings. No specific physicochemical data are provided, but crystallographic studies of related chlorinated analogs (e.g., ) suggest planar molecular conformations, which could influence packing efficiency and stability .

Thiazole-Containing Acrylonitriles

(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

- Molecular Formula : C₂₀H₁₄FN₃O₂S

- Key Features: Incorporates a thiazole ring and methoxy/hydroxy substituents. The hydroxy and methoxy groups increase polarity and H-bonding capacity, contrasting with the simpler amino group in the target compound .

(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

- Key Features : Combines a nitro group (electron-withdrawing) and a chloro-methylphenyl substituent. The nitro group drastically alters electronic properties, increasing reactivity in redox environments. The thiazole ring and bulky substituents may reduce solubility compared to the target compound .

Hydrogenated Derivatives

2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (6)

- Synthesis : Produced via hydrogenation of (Z)-2-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile under high-pressure H₂.

- Key Features: Saturation of the acrylonitrile double bond eliminates conjugation, reducing planarity and altering UV/Vis absorption. The pyrrole group introduces N–H bonding sites, differing from the amino group’s lone pair in the target compound. This derivative exists as a brown oil, indicating lower crystallinity .

Physicochemical and Electronic Properties

A comparative analysis of key properties is summarized below:

- Electronic Effects : Fluorine’s electronegativity in the target compound enhances dipole moments and polarizability compared to ethyl or chlorine substituents. Thiazole-containing derivatives exhibit extended conjugation, increasing UV stability .

- Solubility: Amino and hydroxy groups improve aqueous solubility, whereas ethyl, nitro, and thiazole groups favor organic solvents .

Biological Activity

(Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a nitrile functional group attached to an acrylonitrile backbone, with an amino group and a fluorophenyl substituent. This unique structure contributes to its biological properties, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylonitrile derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells through multiple mechanisms.

- Inhibition of Anti-apoptotic Proteins : Compounds have been shown to regulate apoptotic pathways by inhibiting proteins that prevent cell death, such as Bcl-2.

- Caspase Activation : Increased production of caspases has been observed, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.

Case Study: Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HCT116 | 6.76 | Apoptosis induction |

| A549 | 193.93 | Cell cycle arrest |

| MCF-7 | 10.33 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity.

Antimicrobial Mechanisms

- DNA Gyrase Inhibition : The compound has been identified as a potent inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.

- Biofilm Formation Inhibition : It also demonstrates the ability to disrupt biofilm formation in pathogenic bacteria, enhancing its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various pathogens. The findings are presented in Table 2.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

Q & A

Q. Q1. What are the optimized synthetic routes for (Z)-3-Amino-3-(4-fluorophenyl)acrylonitrile, and how do reaction conditions influence isomer ratios?

Methodological Answer: The synthesis typically involves Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. For example, analogs like (Z)-2-(4-bromophenyl)-3-(4-fluorophenyl)acrylonitrile are synthesized using 4-fluorobenzaldehyde and nitrile precursors under basic conditions, with reaction time and temperature critical for controlling isomer ratios . NMR characterization (e.g., H and C) is essential to distinguish (Z)- and (E)-isomers, as minor shifts in vinyl proton signals (~0.2–0.5 ppm) and coupling constants (J = 8–12 Hz) indicate stereochemistry .

Q. Q2. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemical assignment of acrylonitrile derivatives?

Methodological Answer: SC-XRD provides unambiguous confirmation of the (Z)-configuration by revealing the spatial arrangement of substituents. For example, in (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, the dihedral angle between aromatic rings (~75°) and intramolecular hydrogen bonding (C–H···N) stabilize the (Z)-form . Data-to-parameter ratios >12 and R-factors <0.06 ensure reliability .

Advanced Research: Mechanistic and Biological Studies

Q. Q3. What computational methods (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (FMOs) to predict charge transfer behavior. For acrylonitrile fluorophores, HOMO-LUMO gaps (~3.5 eV) correlate with fluorescence quantum yields, while electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization . Solvent effects (e.g., polarizable continuum models) refine predictions of solvatochromism .

Q. Q4. How does this compound interact with biological targets (e.g., PPARβ/δ), and what assays validate its inverse agonistic activity?

Methodological Answer: Competitive ligand binding assays using TR-FRET (time-resolved fluorescence resonance energy transfer) measure binding affinity (IC values). For PPARβ/δ-selective ligands like DG172 (a structural analog), coregulator recruitment assays (e.g., SRC-1 vs. NCoR) confirm inverse agonism by enhancing corepressor binding . Downregulation of target genes (e.g., Angptl4) in cell models (IC ~9.5 nM) and oral bioavailability studies in mice (plasma C = 1–5 µM) validate therapeutic potential .

Data Analysis and Contradictions

Q. Q5. How should researchers address contradictions in isomer ratios during acrylonitrile synthesis?

Methodological Answer: Contradictions arise from kinetic vs. thermodynamic control. For example, Pd(OAc)-catalyzed reactions favor (E)-isomers at equilibrium, but additives like XPhos or CsCO alter transition states to stabilize (Z)-forms . HPLC with chiral columns or NOESY NMR (nuclear Overhauser effects) can quantify isomer ratios. In one study, (Z:E) ratios shifted from 1:6.3 to 1:14.7 with modified aryl substituents, highlighting electronic effects .

Q. Q6. What spectroscopic techniques differentiate this compound from its degradation products?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular integrity ([M+H] expected vs. observed Δ <2 ppm). IR spectroscopy identifies degradation via C≡N stretch loss (~2200 cm) or new O–H bands (~3400 cm) from hydrolysis. For stability studies, accelerated aging (40°C/75% RH) coupled with UPLC-MS monitors degradation kinetics .

Advanced Applications in Material Science

Q. Q7. Can this compound serve as a precursor for thermally activated delayed fluorescence (TADF) emitters?

Methodological Answer: Yes. Its electron-deficient nitrile group and planar structure enable π-extended TADF systems. For example, brominated analogs are Suzuki-coupled with carbazole donors to create emitters with submicrosecond delayed lifetimes (τ~0.8 µs) and high EQE (>20%) in OLEDs. Transient photoluminescence (TRPL) and cyclic voltammetry (E/E) confirm charge-transfer excited states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.